Lu AF58786
Description
Properties
CAS No. |
1632368-13-8 |
|---|---|
Molecular Formula |
C20H17N5 |
Molecular Weight |
327.391 |
IUPAC Name |
6-((1-Methyl-1H-pyrazol-3-yl)methyl)-4-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H17N5/c1-13-4-3-5-14(8-13)18-10-17(9-16-6-7-25(2)24-16)23-20-19(18)15(11-21)12-22-20/h3-8,10,12H,9H2,1-2H3,(H,22,23) |
InChI Key |
OJPKWUFQWPWKDI-UHFFFAOYSA-N |
SMILES |
N#CC1=CNC2=NC(CC3=NN(C)C=C3)=CC(C4=CC=CC(C)=C4)=C21 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lu AF58786; Lu AF-58786; Lu AF 58786 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Lu Af58786
Mechanism of LRRK2 Kinase Inhibition by Lu AF58786
This compound functions by inhibiting the kinase activity of LRRK2. This inhibition is a key aspect of its pharmacological profile, as increased LRRK2 kinase activity is associated with certain forms of PD mdpi.comnih.gov.
Selective Inhibition of LRRK2 Wild-Type and Pathogenic Mutants (e.g., G2019S, A2016T)
This compound demonstrates potent inhibition of both wild-type (WT) LRRK2 and common pathogenic mutants, including G2019S and A2016T, in cell-based assays probechem.comnih.gov. The G2019S mutation is known to increase LRRK2 kinase activity, while the A2016T mutation is considered inhibition-resistant nih.govresearchgate.net. Studies in transiently transfected HEK293 cells have determined the half-maximal inhibitory concentrations (IC50) for this compound against these LRRK2 variants. nih.govresearchgate.net.
| LRRK2 Variant | IC50 (nM) |
| Wild-Type | 12 |
| G2019S | 19 |
| A2016T | 93 |
Table data is derived from cell-based assays in transiently transfected HEK293 cells. nih.govresearchgate.net
These data indicate that this compound is a potent inhibitor of WT LRRK2 and the hyperactive G2019S mutant, while also engaging with the A2016T mutant, albeit with lower potency nih.govresearchgate.net. Further assessment of kinase selectivity in human peripheral mononuclear blood cells (PBMCs) using the ActivX KiNativ assay showed high selectivity for LRRK2 at concentrations up to 100 nM, with minimal inhibition of other kinases nih.govresearchgate.net.
Molecular Engagement with LRRK2 Kinase Domain Residues
This compound was identified through a chemistry program aimed at discovering inhibitors targeting the LRRK2 kinase domain nih.govresearchgate.net. The specific molecular interactions and engagement with residues within the LRRK2 kinase domain contribute to its inhibitory activity. While detailed structural information on the binding of this compound to the LRRK2 kinase domain is not explicitly detailed in the provided search results, its activity profile against different mutants, particularly its engagement with alanine (B10760859) at position 2016, suggests specific interactions within or near the kinase active site nih.govresearchgate.net. The A2016T mutation is located within the kinase domain and is known to confer resistance to certain LRRK2 inhibitors, implying that inhibitors engaging with this residue or nearby regions can overcome this resistance to some extent nih.govresearchgate.net.
Modulation of Downstream LRRK2 Signaling Pathways
Inhibition of LRRK2 kinase activity by this compound leads to the modulation of several downstream signaling pathways that are regulated by LRRK2.
Inhibition of LRRK2 Autophosphorylation Sites (e.g., pSer935)
LRRK2 undergoes autophosphorylation at several sites, including Ser910, Ser935, Ser955, and Ser973 researchgate.netbiorxiv.orgbiorxiv.org. Phosphorylation at these sites, particularly Ser935, is often used as a marker of LRRK2 kinase activity and target engagement by inhibitors nih.govresearchgate.netresearchgate.net. Treatment with this compound has been shown to inhibit LRRK2-Ser935 phosphorylation in cultured human PBMCs probechem.comnih.govnih.govresearchgate.netresearchgate.net. Western blot analysis of samples treated with this compound demonstrated a reduction in LRRK2-Ser935 phosphorylation, indicating successful inhibition of LRRK2 kinase activity in a cellular context researchgate.netresearchgate.net. This inhibition of autophosphorylation is a direct consequence of this compound interfering with the kinase function of LRRK2.
Impact on Rab GTPase Phosphorylation (Rab10-pThr73, Rab12-pSer106)
A key function of LRRK2 is the phosphorylation of a subset of Rab GTPases, which are involved in regulating vesicular trafficking mdpi.comnih.govnih.govresearchgate.net. Rab10 and Rab12 have been identified as endogenous LRRK2 substrates, with phosphorylation occurring at Thr73 and Ser106, respectively nih.govresearchgate.netresearchgate.net. Inhibition of LRRK2 with this compound reduces the phosphorylation of endogenous Rab10 at Thr73 and Rab12 at Ser106 in human PBMCs probechem.comnih.govresearchgate.netresearchgate.net. This effect on Rab GTPase phosphorylation is considered a direct measure of LRRK2 kinase activity inhibition in cells mdpi.com. Studies have confirmed that LRRK2-dependent phosphorylation of human Rab10 at Thr73 and Rab12 at Ser106 is inhibited by this compound in cultured and immune-stimulated human PBMCs probechem.comnih.govresearchgate.netresearchgate.net. The inhibition of Rab10-pThr73 phosphorylation in human PBMCs by this compound further supports its utility as a marker for LRRK2 inhibition nih.gov.
Implications for Cellular Vesicular Trafficking Mechanisms
LRRK2 and its substrate Rab GTPases play crucial roles in regulating cellular vesicular trafficking mechanisms probechem.comnih.govmdpi.comresearchgate.netscispace.comwindows.net. Phosphorylation of Rab proteins by LRRK2 can interfere with their normal function in membrane trafficking mdpi.com. By inhibiting LRRK2 kinase activity and subsequently reducing the phosphorylation of Rab GTPases like Rab10 and Rab12, this compound is expected to impact these vesicular trafficking pathways probechem.comnih.gov. Network analyses have revealed that LRRK2 inhibitor treatment affects proteins involved in processes such as small GTPase activation and vesicular trafficking, which are consistent with the known functions of LRRK2 researchgate.netscispace.com. While the precise details of how this compound-mediated LRRK2 inhibition specifically alters vesicular trafficking require further detailed investigation, the impact on Rab GTPase phosphorylation strongly suggests a modulation of these fundamental cellular processes probechem.comnih.gov. LRRK2 has been associated with various aspects of vesicular trafficking, including endolysosomal function and the regulation of membrane trafficking steps mdpi.comresearchgate.netfrontlinegenomics.com.
Cellular Selectivity and Potency Assessment in Preclinical Models
Studies have assessed the potency and selectivity of this compound in various cellular contexts. In transiently transfected HEK293 cells, the compound demonstrated inhibitory activity against different forms of LRRK2. The half-maximal inhibitory concentration (IC50) values for this compound on wild-type LRRK2 (LRRK2 WT), the overactive variant G2019S, and the inhibition-resistant mutant A2016T were determined to be 12 nM, 19 nM, and 93 nM, respectively. researchgate.netnih.gov This cell-based inhibition data indicates that this compound is a potent inhibitor of both LRRK2 WT and the G2019S variant, and it also interacts with alanine at position 2016 in LRRK2. researchgate.netnih.gov
Preclinical models utilizing LRRK2 kinase inhibitors, including potent and selective compounds like this compound, have consistently shown a reduction in LRRK2 phosphorylation, autophosphorylation, and substrate phosphorylation. nih.gov These findings suggest that LRRK2 plays a significant physiological role outside the central nervous system, and its cellular activities, such as phosphorylation, appear to be conserved between CNS and non-CNS cells. nih.gov
A combined proteomics and phosphoproteomics study in human PBMCs treated with this compound identified several potential biomarkers. nih.govresearchgate.net Among the identified phospho-sites were known LRRK2 sites, as well as two phospho-sites on human Rab10 and Rab12. nih.govresearchgate.net LRRK2-dependent phosphorylation of human Rab10 at Thr73 and human Rab12 at Ser106 was confirmed in HEK293 cells. nih.govresearchgate.net More significantly, the inhibition of Rab10-pThr73 was validated in immune-stimulated human PBMCs using two distinct LRRK2 inhibitors. nih.govresearchgate.net Acute inhibition of LRRK2 with two different inhibitors, including this compound, reduced Rab10-Thr73 phosphorylation in a concentration-dependent manner in non-stimulated human PBMCs, with apparent IC50 values comparable to those for LRRK2-pSer935. nih.gov The identification of Rab10 phosphorylated at Thr73 as a marker of LRRK2 inhibition in human PBMCs strongly supports the inclusion of assays quantifying Rab10-pThr73 levels in future clinical trials evaluating LRRK2 kinase inhibition. nih.govresearchgate.net
Data on the cellular potency of this compound in HEK293 cells:
| Cell Line | Target | Variant | IC50 (nM) |
| HEK293 | LRRK2 | WT | 12 |
| HEK293 | LRRK2 | G2019S | 19 |
| HEK293 | LRRK2 | A2016T | 93 |
Data on the kinase inhibition of this compound in human PBMCs:
| Cell Type | Assay | Target | Concentration | Inhibition (%) |
| Human PBMCs | ActivX KiNativ | LRRK2 | 1 µM | 93 |
| Human PBMCs | ActivX KiNativ | LRRK2 | 100 nM | 83 |
| Human PBMCs | ActivX KiNativ | Other Kinases | 100 nM | 0 |
Advanced Methodologies in Lu Af58786 Research
Cell-Based Assay Systems for Kinase Activity and Selectivity
Cell-based assays are crucial for evaluating the activity and selectivity of kinase inhibitors like Lu AF58786 in a biologically relevant cellular environment. These systems allow for the assessment of compound efficacy against target kinases within living cells, taking into account factors such as cellular uptake, metabolism, and localization.
Quantitative In-Cell Western (ICW) Assays for Inhibition Constant Determination
Quantitative In-Cell Western (ICW) assays are a widely used cell-based method for determining the inhibitory potency of compounds against kinases. This technique combines the specificity of Western blotting with the throughput and quantitative capabilities of ELISA, allowing for the measurement of protein phosphorylation levels directly in fixed and permeabilized cells cultured in microplates. preprints.org, cuhk.edu.cn
For this compound, cell-based IC50 values have been determined using a quantitative immunocytochemistry 96-well ICW assay. This assay is based on monitoring the phosphorylation status of LRRK2 at Ser935, a known autophosphorylation site that serves as a marker for LRRK2 kinase activity. guidetopharmacology.org, wikipedia.org, fishersci.com, nih.gov By treating cells expressing different variants of LRRK2 with varying concentrations of this compound and then quantifying the level of LRRK2-pSer935 via immunofluorescence, researchers can determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50).
Studies using this methodology in transiently transfected HEK293 cells have provided specific IC50 values for this compound against wild-type LRRK2 and two important variants: the hyperactive G2019S mutant and the inhibition-resistant A2016T mutant. guidetopharmacology.org, wikipedia.org, guidetopharmacology.org, fishersci.com
| LRRK2 Variant | Cell Line | Assay Type | IC50 (nM) | Citation |
| WT | HEK293 | Cell-based ICW | 12 | guidetopharmacology.org, wikipedia.org, guidetopharmacology.org, fishersci.com |
| G2019S | HEK293 | Cell-based ICW | 19 | guidetopharmacology.org, wikipedia.org, guidetopharmacology.org, fishersci.com |
| A2016T | HEK293 | Cell-based ICW | 93 | guidetopharmacology.org, wikipedia.org, guidetopharmacology.org, fishersci.com |
These data indicate that this compound is a potent inhibitor of both wild-type and G2019S mutant LRRK2 in a cellular context, while showing reduced potency against the A2016T mutant, which is known to be resistant to certain LRRK2 inhibitors. guidetopharmacology.org, wikipedia.org
Kinase Selectivity Profiling through ActivX KiNativ Assay
Assessing the selectivity of a kinase inhibitor across a broad panel of kinases is essential to understand its potential off-target effects. The ActivX KiNativ assay is a chemoproteomic method used for in situ kinase profiling, allowing for the assessment of compound binding to native kinases in cell or tissue lysates. nih.gov
The kinase selectivity of this compound has been evaluated in human peripheral mononuclear blood cells (PBMCs) using the ActivX KiNativ assay. guidetopharmacology.org, wikipedia.org, guidetopharmacology.org This assay involves treating cell lysates with the inhibitor followed by an activity-based probe that labels accessible kinase active sites. By comparing the labeling intensity of various kinases in the presence and absence of the inhibitor, the selectivity profile can be determined. nih.gov
Studies using this approach demonstrated that this compound selectively inhibits LRRK2 in human PBMCs. At a concentration of 100 nM, this compound showed significant inhibition of LRRK2 (83% inhibition) with no significant inhibition observed for other kinases in the panel at this concentration. guidetopharmacology.org, wikipedia.org At a higher concentration of 1 µM, 93% inhibition of LRRK2 was observed. guidetopharmacology.org, wikipedia.org This high degree of selectivity for LRRK2 in a primary human cell type supports this compound as a targeted inhibitor. guidetopharmacology.org, wikipedia.org, guidetopharmacology.org
Proteomic and Phosphoproteomic Approaches
Proteomic and phosphoproteomic analyses are powerful tools for globally assessing protein abundance and phosphorylation events within cells or tissues. When combined with kinase inhibitor treatment, these approaches can help identify downstream substrates of the inhibited kinase and understand the broader cellular impact of kinase inhibition. fishersci.at, citeab.com, mdpi-res.com, nih.gov
Combined proteomics and phosphoproteomics studies have been conducted on immune-stimulated human PBMCs treated with this compound to identify LRRK2 kinase activity-dependent substrates and potential biomarkers. guidetopharmacology.org, wikipedia.org, fishersci.com Immune stimulation of PBMCs was used to upregulate LRRK2 protein expression and activity, providing a suitable model for studying LRRK2 inhibition. guidetopharmacology.org, wikipedia.org
Identification of LRRK2 Kinase Activity-Dependent Substrates via Mass Spectrometry
Mass spectrometry is the core technology used in proteomic and phosphoproteomic studies for the identification and quantification of proteins and their post-translational modifications, such as phosphorylation. citeab.com, mdpi-res.com By comparing the phosphoproteome of cells treated with a kinase inhibitor to that of control cells, researchers can identify phosphorylation sites whose levels are dependent on the kinase activity.
Through comprehensive phosphoproteomic analyses using mass spectrometry, several Rab family GTPases have been identified as physiological substrates of LRRK2 kinase. guidetopharmacology.org, wikipedia.org, fishersci.com, harvard.edu, Notably, treatment with this compound in immune-stimulated human PBMCs led to reduced phosphorylation levels of endogenous Rab10 and Rab12. guidetopharmacology.org, wikipedia.org, fishersci.com Specifically, LRRK2-mediated phosphorylation of human Rab10 at Thr73 and human Rab12 at Ser106 was confirmed and shown to be inhibited by this compound treatment. fishersci.com These findings highlight Rab10 and Rab12 as key downstream targets of LRRK2 kinase activity in human PBMCs and suggest their potential as biomarkers for LRRK2 inhibition. guidetopharmacology.org, fishersci.com
Application of Quantitative Mass Spectrometry with Isotope Labeling (e.g., mTRAQ Reagents)
Quantitative mass spectrometry techniques are employed to accurately measure the relative or absolute abundance of proteins and phosphopeptides across different experimental conditions. Isotope labeling is a common strategy used in quantitative proteomics to introduce a mass difference between peptides from different samples, allowing for their simultaneous analysis and relative quantification by mass spectrometry. guidetopharmacology.org
In the studies investigating this compound, quantitative mass spectrometry was applied using chemical labeling with mTRAQ reagents. guidetopharmacology.org, wikipedia.org, fishersci.com, nih.gov mTRAQ reagents are amine-specific, stable-isotope-labeled compounds used for peptide labeling. citeab.com, genecards.org This labeling strategy allows for the multiplexed analysis of samples, enabling the quantitative comparison of protein and phosphopeptide levels between this compound-treated and control PBMCs. guidetopharmacology.org, wikipedia.org, fishersci.com, nih.gov The use of mTRAQ reagents facilitates robust and reproducible quantification of changes in the proteome and phosphoproteome in response to LRRK2 inhibition by this compound. guidetopharmacology.org, wikipedia.org, fishersci.com, nih.gov
Molecular and Immunological Techniques
Beyond high-throughput proteomic approaches, standard molecular and immunological techniques play a vital role in validating findings and further characterizing the effects of compounds like this compound.
Western blotting is a widely used immunological technique for detecting specific proteins and assessing their expression and phosphorylation status in cell or tissue lysates. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies. preprints.org
In the research on this compound, Western blot analysis was utilized to assess total LRRK2 protein levels and the phosphorylation status of LRRK2 at Ser935 in cultured human PBMCs. wikipedia.org, fishersci.com This technique helped confirm that immune stimulation increased LRRK2 expression and that treatment with this compound inhibited LRRK2-Ser935 phosphorylation. wikipedia.org, fishersci.com Western blotting was also used to validate the phosphorylation of Rab10 at Thr73 and LRRK2 at Ser935 in response to this compound treatment. fishersci.com
Western Blot Analysis for Protein Expression and Phosphorylation Status
Western blot analysis is a fundamental technique used to detect specific proteins in a sample and assess their expression levels and post-translational modifications, such as phosphorylation hodoodo.comprobechem.com. In the context of this compound research, Western blotting has been extensively applied to examine the protein expression of LRRK2 and the phosphorylation status of LRRK2 and its downstream substrates, particularly Rab proteins like Rab10 and Rab12.
Studies have utilized Western blot to confirm that LRRK2 protein expression can be increased in cultured human peripheral mononuclear blood cells (PBMCs) upon immune stimulation researchgate.net. Furthermore, Western blot analysis of samples treated with this compound has demonstrated the compound's ability to inhibit LRRK2-Ser935 phosphorylation in human PBMCs. Quantification of Western blot signals allows for the estimation of total protein levels and the relative phosphorylation levels at specific sites hodoodo.comresearchgate.net. For instance, quantification of relative LRRK2-Ser935 phosphorylation in immune-stimulated human PBMCs treated with 100 nM this compound showed full inhibition. Western blot analysis has also detected a reduction in the phosphorylation of Rab10 at Thr73 and Rab12 at Ser106 in HEK293 cells co-overexpressing LRRK2 and the respective Rab proteins when incubated with this compound. This confirms that the phosphorylation of these Rab proteins is dependent on LRRK2 kinase activity and is inhibited by this compound.
Data from Western blot analyses illustrating the effect of this compound on protein phosphorylation:
| Protein Target | Phosphorylation Site | Cell Type | This compound Concentration | Observed Effect | Source |
| LRRK2 | Ser935 | Human PBMCs | 100 nM | Full inhibition | |
| Rab10 | Thr73 | HEK293 | 100 nM | Reduced phosphorylation | |
| Rab12 | Ser106 | HEK293 | 100 nM | Reduced phosphorylation |
In Vitro Experimental Model Systems for Mechanistic Studies
In vitro model systems are indispensable tools in the mechanistic study of chemical compounds like this compound. These systems allow researchers to investigate the compound's effects in a controlled environment, providing insights into its molecular targets and cellular pathways.
Culture Models Utilizing Human Peripheral Mononuclear Blood Cells (PBMCs)
Human peripheral mononuclear blood cells (PBMCs) are a widely used in vitro model system in this compound research researchgate.net. PBMCs are a mixed population of immune cells, including lymphocytes, monocytes, natural killer cells, and dendritic cells, isolated from peripheral blood. Their accessibility from healthy donors makes them a relevant and practical model for studying the effects of LRRK2 inhibitors in a human cellular context.
In studies with this compound, human PBMCs are typically isolated and cultured for several days researchgate.net. These cultured PBMCs are utilized to assess LRRK2 expression and its kinase activity researchgate.net. Treatment with this compound in these PBMC cultures allows for the evaluation of its inhibitory effects on LRRK2 phosphorylation and the phosphorylation of its downstream substrates, such as Rab10 and Rab12 researchgate.net. PBMC cultures have been successfully used to demonstrate the selective inhibition of LRRK2 by this compound researchgate.net.
Details on PBMC culture and treatment conditions in this compound research:
| Cell Type | Culture Duration | Treatment Conditions | This compound Concentration | Key Readouts | Source |
| Human PBMCs | 3 days | Control, Immune Stimulated (PMA/INF-γ), Immune Stimulated + this compound | 100 nM | LRRK2 expression, LRRK2-pSer935, Rab10-pThr73, Rab12-pSer106 | researchgate.net |
Use of Genetically Engineered Cell Lines (e.g., HEK293) for Validation
Genetically engineered cell lines, particularly HEK293 cells, play a crucial role in validating the findings obtained from primary cells like PBMCs and in conducting detailed mechanistic studies researchgate.net. HEK293 cells are a widely used human cell line that can be easily manipulated genetically.
In this compound research, transiently transfected HEK293 cells overexpressing specific proteins, such as LRRK2 variants (WT, G2019S, A2016T) and Rab proteins (Rab10, Rab12), have been used to confirm the LRRK2-dependent phosphorylation of these substrates researchgate.net. These cell lines allow for the controlled expression of target proteins, facilitating the study of direct interactions and the impact of inhibitors like this compound on specific phosphorylation events. For example, studies confirmed that phosphorylation of Rab10 at Thr73 and Rab12 at Ser106 in HEK293 cells co-overexpressing LRRK2 was dependent on LRRK2 kinase activity, as evidenced by the reduction in phosphorylation upon treatment with this compound.
IC50 values of this compound in transiently transfected HEK293 cells:
| LRRK2 Variant | IC50 (nM) | Source |
| WT | 12 | researchgate.net |
| G2019S | 19 | researchgate.net |
| A2016T | 93 | researchgate.net |
Immune Stimulation Protocols (e.g., PMA and INF-γ) in Cellular Research
Immune stimulation protocols are employed in cellular research to modulate the cellular environment and induce the expression of specific proteins, such as LRRK2 in PBMCs researchgate.net. A common protocol involves treating cultured human PBMCs with a cocktail of phorbol (B1677699) 12-myristate 13-acetate (PMA) and interferon-gamma (INF-γ) researchgate.net.
This combination of PMA and INF-γ has been shown to significantly increase LRRK2 protein expression in human PBMCs researchgate.net. By increasing the target protein levels, immune stimulation enhances the ability to study LRRK2 kinase activity and the inhibitory effects of compounds like this compound researchgate.net. This stimulated environment provides a relevant model for investigating LRRK2 function and inhibition in a context of elevated LRRK2 expression.
Concentrations used in immune stimulation protocols:
| Stimulating Agent | Concentration | Source |
| Phorbol 12-myristate 13-acetate (PMA) | 400 nM | researchgate.net |
| Interferon-gamma (INF-γ) | 100 ng/ml | researchgate.net |
Target Engagement and Biomarker Research Associated with Lu Af58786
Development of Phosphorylation-Based Target Engagement Markers
Phosphorylation-based markers are particularly relevant for LRRK2 inhibitors because LRRK2 is a kinase, and its activity involves the phosphorylation of substrate proteins. Changes in the phosphorylation status of LRRK2 itself or its substrates can indicate the degree of kinase inhibition. frontiersin.orgnih.gov
Rab10-pThr73 as a Specific Marker of LRRK2 Kinase Inhibition
Rab10, a member of the Ras-related small GTPase superfamily, has been identified and validated as a key phosphorylation substrate of LRRK2. oup.comfrontiersin.orgmedrxiv.org Phosphorylation of Rab10 at Threonine 73 (Rab10-pThr73) is considered a specific and sensitive marker of LRRK2 kinase activity. oup.commedrxiv.orgnih.gov Studies using LRRK2 inhibitors, including Lu AF58786, have demonstrated that the phosphorylation levels of Rab10 at Thr73 are reduced in a concentration-dependent manner upon LRRK2 inhibition. nih.govresearchgate.netnih.gov This reduction in Rab10-pThr73 levels serves as a robust pharmacodynamic readout for LRRK2 pharmacological inhibition. oup.commedrxiv.org The identification of Rab10-pThr73 as a LRRK2 inhibition marker in human peripheral blood mononuclear cells (PBMCs) strongly supports its inclusion in clinical trials evaluating LRRK2 kinase inhibition. nih.govresearchgate.net
LRRK2-pSer935 as a Proximal Kinase Inhibition Indicator
LRRK2 itself undergoes autophosphorylation at several serine residues, including Serine 935 (Ser935). Phosphorylation at this site (LRRK2-pSer935) is a well-established indicator of LRRK2 kinase activity and is often used as a proximal marker of kinase inhibition. frontiersin.orgoup.comfrontiersin.orgmedrxiv.org Treatment with LRRK2 inhibitors like this compound has been shown to inhibit LRRK2-Ser935 phosphorylation in various cellular contexts, including human PBMCs. researchgate.netnih.govresearchgate.netprobechem.com The reduction in LRRK2-pSer935 levels correlates with the inhibitory effect of the compound on LRRK2 kinase activity. nih.govresearchgate.net While LRRK2-pSer935 is a valuable marker, it's important to note that some activating LRRK2 variants may decrease phosphorylation at this site, suggesting that the active kinase conformation might hinder its phosphorylation. parkinsonsroadmap.orgnih.gov
Investigation of LRRK2 Signaling Pathway Conservation Between Central Nervous System and Periphery
A key hypothesis in LRRK2 research is that LRRK2 signaling pathways are conserved between the central nervous system (CNS) and peripheral tissues. nih.govresearchgate.net This conservation is important because it suggests that biomarkers identified in easily accessible peripheral tissues, such as PBMCs, could reflect LRRK2 activity and the effects of inhibitors within the CNS. nih.govresearchgate.netfrontiersin.orgfrontiersin.org Studies have aimed to identify LRRK2 kinase activity-dependent substrates in peripheral cells, such as PBMCs, to support this hypothesis. nih.govresearchgate.net The presence of LRRK2 in peripheral immune cells and its increased expression in response to pro-inflammatory signals further implicates its role in both peripheral and central immune responses, suggesting a potential interface between these systems in PD pathogenesis. frontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov
Methodological Considerations for Biomarker Validation in Preclinical Research
Validating biomarkers in preclinical research is a critical step before their application in clinical trials. researchgate.net This involves ensuring the reliability, sensitivity, and specificity of the assays used to measure biomarker levels. For phosphorylation-based biomarkers like Rab10-pThr73 and LRRK2-pSer935, methodologies such as Western blotting and quantitative immunoassays (e.g., ELISA or single-molecule arrays) are employed. frontiersin.orgresearchgate.netnih.gov Preclinical studies are used to refine and validate biomarkers across categories including target engagement, liabilities, and pathways. researchgate.net Ensuring the quality and suitability of both preclinical animal models and human tissue samples is vital for robust assay development and validation. precisionformedicine.com Early planning and close collaboration between preclinical and clinical biomarker teams are essential to develop a sound clinical biomarker strategy and avoid issues with sample collection and analysis in later stages. precisionformedicine.com
Data Tables
While specific quantitative data tables for this compound's effect on Rab10-pThr73 and LRRK2-pSer935 across various concentrations were not explicitly provided in a structured table format within the search results, the text indicates concentration-dependent reduction of these markers upon treatment with LRRK2 inhibitors, including this compound. nih.govresearchgate.net The IC50 values for this compound on LRRK2 WT, G2019S, and A2016T in cell-based assays were reported as 12 nM, 19 nM, and 93 nM, respectively, confirming its potency. nih.govresearchgate.netprobechem.com
Here is an example of how data on IC50 values could be presented in a table based on the search results:
| LRRK2 Variant | IC50 (nM) in Cell-Based Assay |
| Wild Type (WT) | 12 nih.govresearchgate.netprobechem.com |
| G2019S | 19 nih.govresearchgate.netprobechem.com |
| A2016T | 93 nih.govresearchgate.netprobechem.com |
Further detailed research findings from the sources include:
this compound showed 93% inhibition on LRRK2 at 1 µM and 83% at 100 nM in human PBMCs, with no inhibition of other kinases at 100 nM, supporting its selectivity. nih.govresearchgate.net
In immune-stimulated human PBMCs treated with 100 nM this compound, Western blot analysis showed inhibition of LRRK2-Ser935 phosphorylation. nih.govresearchgate.net
Acute inhibition of LRRK2 with distinct inhibitors reduced Rab10-Thr73 phosphorylation in non-stimulated human PBMCs with apparent IC50s equivalent to those on LRRK2-pSer935. nih.govresearchgate.net
The protein levels of Rab10 and Rab12 remained unaffected by inhibitor treatment, suggesting the observed changes were specifically at the phosphorylation level. nih.gov
Theoretical and Conceptual Frameworks in Lrrk2 Inhibitor Discovery
Principles of Therapeutic Target Identification in Drug Discovery
Therapeutic target identification is a critical initial step in the drug discovery pipeline, aiming to identify biomolecules involved in disease progression that can be modulated by a drug psychiatryconsortium.orgtechnologynetworks.comwjbphs.comcambridge.orgdotmatics.com. A "good" target should be druggable, safe, and effectively linked to the disease process psychiatryconsortium.orgtechnologynetworks.com. Various methodologies are employed for this purpose, often in an integrated manner to increase confidence in the target's relevance psychiatryconsortium.orgwjbphs.com.
Affinity-Based Methodologies and Ligand Binding Assays
Affinity-based methodologies and ligand binding assays are fundamental techniques used to study the interaction between a potential drug molecule (ligand) and its target protein malvernpanalytical.comunivr.itbmglabtech.com. These methods assess the strength and specificity of the binding interaction, often quantified by the equilibrium dissociation constant (KD) malvernpanalytical.com. A smaller KD value indicates a stronger binding affinity malvernpanalytical.com. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and various spectroscopic or label-free biosensing methods are commonly used malvernpanalytical.comunivr.it. These assays are crucial for identifying compounds that can bind to the target and for characterizing the nature of their interaction malvernpanalytical.comunivr.itbmglabtech.com. For instance, affinity-based screening techniques, including affinity selection-mass spectrometry (AS-MS), can identify molecules that bind to target proteins and delineate their relative binding affinities researchgate.net.
Genetic-Based Techniques
Genetic approaches play a crucial role in understanding the link between genes, proteins, and disease, thereby aiding in target identification and validation editco.biowjbphs.comnih.govasm.orgsanogenetics.com. Techniques such as Genome-Wide Association Studies (GWAS), genomic sequencing, and functional genomics help identify genes and genetic variants associated with diseases like Parkinson's disease wjbphs.comsanogenetics.com. Manipulating gene expression through methods like gene knockdown or using technologies such as CRISPR-Cas9 can help validate the role of a potential target gene in disease processes editco.biowjbphs.comnih.gov. By linking genetic perturbations to specific cellular outcomes, researchers can identify potential drug targets with high accuracy editco.bio. The association of LRRK2 mutations with increased risk of Parkinson's disease is a prime example of how genetic studies identify potential therapeutic targets researchgate.netnih.govfrontlinegenomics.comresearchgate.net.
Computational Approaches, including Bioinformatics Data Mining
Computational approaches and bioinformatics data mining have revolutionized drug discovery by providing efficient and cost-effective methods for target identification and validation cambridge.orgfrontiersin.orggsconlinepress.comfrontiersin.orgtandfonline.com. These methods analyze large biological datasets to identify genes or proteins associated with diseases, predict protein structures and functions, and model drug-target interactions gsconlinepress.comfrontiersin.org. Techniques such as molecular docking and virtual screening are used to predict the binding affinity of compounds to a target protein, helping to prioritize candidates for experimental testing frontiersin.orgfrontiersin.org. Bioinformatics enables the analysis of genomic and proteomic data to discover disease mechanisms and potential drug targets gsconlinepress.comfrontiersin.org. Computational models can also provide insights into target essentiality and potential off-target interactions tandfonline.com.
Chemical Proteomics and Thermal Proteome Profiling (CETSA) for Target Engagement
Chemical proteomics, particularly techniques like Thermal Proteome Profiling (TPP), also known as cellular thermal shift assay (CETSA) coupled with mass spectrometry, are powerful tools for identifying drug targets and assessing target engagement in a physiological context pelagobio.commdpi.commdpi.comnih.govrsc.orgacs.org. CETSA is a label-free technique that exploits the principle that a protein's thermal stability increases when it is bound to a ligand mdpi.comnih.gov. By measuring changes in protein thermal stability upon treatment with a compound, researchers can confirm direct binding to the target and identify potential off-targets pelagobio.commdpi.comnih.govrsc.org. TPP extends this by using mass spectrometry to analyze thermal stability shifts across thousands of proteins simultaneously, providing a proteome-wide view of drug-target interactions pelagobio.commdpi.comrsc.orgacs.org. This is crucial for validating that a compound, such as a LRRK2 inhibitor like Lu AF58786, is engaging its intended target within cells researchgate.netnih.govresearchgate.net. Studies using this compound have employed proteomics and phosphoproteomics to identify potential biomarkers of LRRK2 inhibition, including phosphorylation sites on Rab10 and Rab12 researchgate.netnih.govresearchgate.net.
Evolution of Drug Design Paradigms in Modern Pharmacology
Transition from Single-Target to Multi-Target Modulation Concepts
Historically, drug discovery largely adhered to the "one target, one drug" paradigm, focusing on developing highly selective compounds that modulate a single biological target nih.govforbes.comfrontiersin.org. While successful for some diseases, this approach has limitations, particularly for complex multifactorial diseases like neurodegenerative disorders or cancer, where multiple pathways are often involved nih.govforbes.comfrontiersin.org. Increasing evidence suggests that many drugs exert their therapeutic effects through interactions with multiple targets (polypharmacology) nih.govforbes.com. This understanding has led to a shift towards multi-target modulation concepts, where drugs are designed to interact with multiple targets simultaneously to achieve greater efficacy, reduce the likelihood of resistance, or improve safety profiles nih.govforbes.comfrontiersin.orgfrontiersin.orgtiho-hannover.de. While this compound is described as a selective LRRK2 inhibitor researchgate.netprobechem.comnih.gov, the broader context of LRRK2 inhibition research exists within this evolving landscape, where understanding both on-target and potential off-target effects (as assessed by methods like CETSA) is crucial for developing effective and safe therapeutics pelagobio.commdpi.comnih.govrsc.org. The development of rationally designed multi-target drugs has become an attractive strategy for complex diseases frontiersin.orgfrontiersin.orgtiho-hannover.de.
Network-Based Pharmacology and Systems Biology Approaches
Understanding the role of LRRK2 at a systems level is crucial due to its involvement in a wide range of cellular pathways and signal transduction cascades d-nb.info. Network-based pharmacology and systems biology approaches are relevant frameworks for studying such complex interactions. These approaches aim to delineate the consequences of mutations in LRRK2 and the impact of manipulating this enzyme through inhibitors by mapping the signaling events surrounding the protein d-nb.info.
Research involving this compound has utilized approaches that align with systems biology by investigating its effects on downstream targets of LRRK2. A combined proteomics and phosphoproteomics study using this compound in human peripheral mononuclear blood cells (PBMCs) identified a number of putative biomarkers for LRRK2 kinase activity nih.govnih.gov. This study found that this compound inhibited the phosphorylation of LRRK2 itself (at Ser935) and also reduced the phosphorylation of endogenous Rab10 and Rab12, which are known substrates of LRRK2 nih.govnih.govresearchgate.net. The identification of Rab10 phosphorylated at Thr73 as a marker of LRRK2 inhibition in human PBMCs provides valuable insight into the signaling network affected by LRRK2 activity and its inhibition nih.govnih.gov.
While the studies on this compound demonstrate an investigation into the downstream effects of LRRK2 inhibition, explicitly describing this work solely under the umbrella of "network-based pharmacology" or "systems biology approaches" within the provided search results is limited. However, the proteomic and phosphoproteomic analyses represent a systems-level investigation into the cellular impact of LRRK2 inhibition by this compound.
Strategic Approaches to Lead Compound Optimization for Specific Kinase Inhibition
Strategic approaches to lead compound optimization for specific kinase inhibition focus on improving the potency, selectivity, and pharmacokinetic properties of potential drug candidates. For LRRK2 inhibitors, achieving high potency against LRRK2 while minimizing off-target effects on other kinases is a key objective nih.gov.
This compound itself is presented as a result of a chemistry program focused on identifying inhibitor compounds targeting the LRRK2 kinase domain nih.govresearchgate.net. The research indicates that this compound was assessed for its kinase selectivity in human PBMCs using the ActivX KiNativ assay nih.govresearchgate.net. These assessments showed significant inhibition of LRRK2 with minimal inhibition of other kinases at relevant concentrations, supporting its selective inhibition of LRRK2 in human PBMCs nih.govresearchgate.net.
Data on the inhibitory concentration 50 (IC50) values of this compound against different forms of LRRK2 highlight its potency. In transiently transfected HEK293 cells, this compound demonstrated IC50 values of 12 nM for wild-type LRRK2, 19 nM for the overactive G2019S variant, and 93 nM for the inhibition-resistant A2016T mutant nih.govresearchgate.netprobechem.com. This data indicates that this compound is a potent inhibitor of both wild-type and the common pathogenic G2019S mutant of LRRK2 nih.govresearchgate.net.
While the specific details of the lead optimization process that led to this compound are stated to be disclosed in a later publication nih.govresearchgate.net, the reported data on its potency and selectivity are direct outcomes of such strategic optimization efforts aimed at developing specific LRRK2 kinase inhibitors. The focus on achieving potent inhibition of key LRRK2 variants and demonstrating selectivity over other kinases are critical aspects of optimizing lead compounds in kinase inhibitor discovery nih.gov.
Detailed Research Findings
Research findings on this compound demonstrate its effectiveness as an LRRK2 inhibitor in cellular contexts. Studies in immune-stimulated human PBMCs showed that treatment with 100 nM this compound inhibited LRRK2 kinase activity, as evidenced by reduced phosphorylation of LRRK2 at Ser935 nih.govresearchgate.net. Furthermore, this compound inhibited the phosphorylation of downstream substrates Rab10 (at Thr73) and Rab12 (at Ser106) in cultured and immune-stimulated human PBMCs nih.govnih.govresearchgate.net.
The concentration-dependent reduction of Rab10-Thr73 phosphorylation by LRRK2 inhibitors, including this compound, in non-stimulated human PBMCs further validated Rab10-pThr73 as a marker of LRRK2 inhibition nih.govnih.gov.
| Compound Name | Target | IC50 (Cell-based, HEK293) | Notes | Source |
| This compound | LRRK2 WT | 12 nM | Potent and selective LRRK2 inhibitor | nih.govresearchgate.netprobechem.com |
| This compound | LRRK2 G2019S | 19 nM | Potent inhibition of pathogenic variant | nih.govresearchgate.netprobechem.com |
| This compound | LRRK2 A2016T | 93 nM | Inhibition of resistant mutant | nih.govresearchgate.netprobechem.com |
Compound Names and PubChem CIDs
Preclinical Research Directions and Experimental Models for Lu Af58786 Mechanistic Focus
Exploration of Lu AF58786 in Diverse In Vitro and In Vivo Research Models for Mechanistic Insights
The investigation of this compound's mechanisms involves employing a range of model systems, each offering unique advantages for probing specific biological pathways and interactions. This multi-faceted approach allows researchers to gain comprehensive insights into the compound's effects from the cellular level to more complex living organisms.
Investigation of Cellular Mechanisms in Neuron-Related Models
Studies investigating the cellular mechanisms of this compound often utilize neuron-related models. These in vitro systems, including cultured neurons, allow for controlled environments to examine the compound's impact on neuronal function and viability. For instance, patient-induced pluripotent stem cell (iPSC)-derived neuronal models are employed to study specific neurological conditions and the mechanisms underlying them, offering insights into how compounds might modulate neuronal activity and address deficits. nih.gov Such models can reveal distinctive in vitro phenotypes related to neuronal excitability and network activity, providing a platform to investigate the mechanisms by which potential therapeutics exert their effects. nih.gov The use of in vitro models of neuronal populations also aids in understanding the basic mechanisms of rhythmicity and neural inhibition within these systems. nih.govnih.gov Furthermore, in vitro models of neurodegenerative diseases, often utilizing induced pluripotent stem cells differentiated into neurons, are instrumental in elucidating molecular mechanisms underlying disease onset and progression, serving as platforms for discovering new pathological mechanisms. frontiersin.orgfrontiersin.org These models aim to replicate aspects of human neuronal pathology in a dish, allowing for detailed mechanistic investigations. frontiersin.orgfrontiersin.org
Application in Studies of Lysosomal Function Pathways in Cellular Contexts
This compound's impact on lysosomal function pathways is another key area of preclinical investigation. Lysosomes are critical organelles involved in cellular housekeeping, metabolism, and signaling. nih.govresearchgate.net They play vital roles in degrading and recycling damaged proteins and organelles, regulating ion homeostasis, and mediating various signaling pathways, including nutrient sensing and mTOR signaling. nih.govresearchgate.netimrpress.com Studies in cellular contexts explore how this compound might modulate lysosomal activity, biogenesis, and the complex interplay between lysosomes and other cellular components like mitochondria and the endoplasmic reticulum. nih.gov The delivery of lysosomal proteins and the process of lysosomal fusion are also crucial aspects studied in cellular models to understand the dynamics of this organelle. nih.gov Lysosomal dysfunction is implicated in various diseases, including neurodegenerative disorders, making the investigation of compounds targeting these pathways particularly relevant. plos.org Cellular models are used to assess lysosomal changes, such as increased lysotracker staining, cathepsin activity, and LAMP2 staining, which can indicate lysosomal activation or dysfunction. plos.org Mechanistic studies in these models can implicate the involvement of calcium and mTORC1 modulation in cellular responses to lysosomal stress. plos.org
Evaluation in Models of Alpha-Synuclein (B15492655) Pathology (without disease outcomes)
Preclinical research also involves evaluating this compound in models of alpha-synuclein pathology, focusing on the mechanistic aspects without necessarily investigating disease outcomes. Alpha-synuclein accumulation and aggregation are central to the pathogenesis of synucleinopathies. nih.govfrontiersin.orgmdpi.com Studies in this area aim to understand how this compound might influence the formation, aggregation, or clearance of alpha-synuclein. Various models are used, including those that replicate aspects of alpha-synuclein aggregation and the formation of pathological species like oligomers and fibrils. nih.govmdpi.com While the exact mechanisms of alpha-synuclein pathology progression are still being clarified, these models help in dissecting the molecular events involved. nih.govfrontiersin.org The stereotypical distribution of pathology in some conditions is attributed to the cell-to-cell transmission of alpha-synuclein, a process that can be investigated in relevant models. nih.gov Models involving the injection of alpha-synuclein fibrils can trigger the formation of Lewy-like pathology, providing a system to study the mechanisms of aggregation and spread. lu.seresearchgate.net These studies focus on the cellular and molecular events related to alpha-synuclein mishandling, such as aggregation propensity, post-translational modifications, and the efficiency of clearance pathways like chaperone-mediated autophagy and the ubiquitin-proteasome system. mdpi.com
Methodological Design for Robust Mechanistic Elucidation in Preclinical Studies
The design of preclinical studies for mechanistic elucidation requires careful consideration of experimental models and the integration of advanced data analysis techniques. nih.govnih.gov Robust methodologies are essential to ensure the reliability and interpretability of the findings.
Considerations for In Vitro and In Vivo Experimental Model Selection
The selection of appropriate in vitro and in vivo experimental models is a critical step in preclinical research aimed at understanding mechanisms. omicsdi.orgliveonbiolabs.combiocompare.com The choice depends heavily on the specific biological question being addressed and the level of complexity required. In vitro models, such as cell cultures (including 2D and 3D systems like organoids), offer controlled environments for studying cellular and molecular mechanisms with high throughput potential. frontiersin.orgliveonbiolabs.combiocompare.commdpi.com They are valuable for early-stage screening and dissecting specific molecular pathways. liveonbiolabs.commdpi.com However, they may not fully recapitulate the complexity of a living organism. frontiersin.orgliveonbiolabs.com In vivo models, typically involving animals, provide a more holistic view of how a compound affects an entire biological system, including complex physiological interactions. liveonbiolabs.com They are crucial for understanding pharmacokinetics and pharmacodynamics in a living context. liveonbiolabs.com The "best" model is ultimately the one that most closely reflects the human biological system being studied and is appropriate for the research purpose. biocompare.com Factors such as physiological relevance, ethical considerations, cost, and throughput all influence model selection. liveonbiolabs.combiocompare.com Advanced in vitro systems, like organ-on-a-chip models, are being developed to better mimic human physiology and improve the predictability of preclinical findings. mdpi.com
Future Directions and Emerging Research Avenues for Lrrk2 Inhibitors Including Lu Af58786
Advancements in LRRK2 Substrate Identification and Validation
Significant progress has been made in identifying physiological substrates of LRRK2 kinase activity, a crucial step for understanding its downstream effects and validating therapeutic targets. A key breakthrough has been the identification of a subset of Rab GTPases as bona fide LRRK2 substrates. en-journal.orgnih.govnih.govelifesciences.orgnih.govbiorxiv.org LRRK2 directly phosphorylates these Rab proteins at a conserved threonine or serine residue located within their Switch II domain. en-journal.orgnih.govnih.govelifesciences.orgnih.govbiorxiv.org This phosphorylation is often enhanced by pathogenic LRRK2 mutations associated with PD. nih.govelifesciences.orgbiorxiv.org
Lu AF58786, a potent and selective LRRK2 inhibitor, has been instrumental in validating these substrates. Studies using this compound in human peripheral blood mononuclear cells (PBMCs) have demonstrated that it inhibits the phosphorylation of endogenous Rab10 at Thr73 and Rab12 at Ser106. nih.govnih.govresearchgate.netnih.gov This inhibition was shown to be concentration-dependent, with apparent IC50 values comparable to those for inhibiting LRRK2 autophosphorylation at Ser935. nih.govnih.gov The identification and validation of Rab GTPases as LRRK2 substrates, supported by research with inhibitors like this compound, provide critical insights into the cellular processes regulated by LRRK2, particularly vesicular trafficking. en-journal.orgnih.govnih.gov
Future research will continue to focus on:
Identifying additional physiological LRRK2 substrates beyond the Rab GTPase family. en-journal.orgnih.gov
Precisely mapping the phosphorylation sites on these substrates and understanding the functional consequences of this phosphorylation. en-journal.orgnih.govnih.govelifesciences.orgnih.govbiorxiv.org
Investigating the tissue- and cell-specific phosphorylation of Rab isoforms and other potential substrates, as LRRK2 expression and function can vary across different cell types. elifesciences.org
Utilizing advanced phosphoproteomic techniques in conjunction with highly selective LRRK2 inhibitors to gain a more comprehensive view of the LRRK2 signaling network. en-journal.orgnih.govelifesciences.orgnih.gov
Data Table: Validated Rab GTPase Substrates of LRRK2
| Substrate | Phosphorylation Site (Human) | Conserved Domain | Reference(s) |
| Rab3A | Thr | Switch II | en-journal.orgnih.govnih.gov |
| Rab3B | Thr | Switch II | en-journal.orgnih.govnih.gov |
| Rab3C | Thr | Switch II | en-journal.orgnih.govnih.gov |
| Rab3D | Thr | Switch II | en-journal.orgnih.govnih.gov |
| Rab5A | Ser | Switch II | en-journal.orgnih.govnih.gov |
| Rab5B | Ser | Switch II | en-journal.orgnih.govnih.gov |
| Rab8A | Thr | Switch II | nih.govnih.govnih.govbiorxiv.org |
| Rab8B | Thr | Switch II | en-journal.orgnih.govnih.gov |
| Rab10 | Thr73 | Switch II | en-journal.orgnih.govnih.govelifesciences.orgnih.govbiorxiv.orgnih.govnih.govresearchgate.netnih.gov |
| Rab12 | Ser106 | Switch II | en-journal.orgnih.govnih.govnih.govnih.govresearchgate.netnih.gov |
| Rab29 | Thr | Switch II | en-journal.orgnih.govnih.gov |
| Rab35 | Thr | Switch II | en-journal.orgnih.govnih.gov |
| Rab43 | Thr | Switch II | en-journal.orgnih.govnih.gov |
Interplay of LRRK2 Inhibition with Other Key Neurobiological Pathways
LRRK2 is implicated in a wide array of cellular functions beyond just Rab phosphorylation, suggesting complex interplay with numerous neurobiological pathways. These include roles in vesicular trafficking, endolysosomal and autophagic pathways, microtubule dynamics, protein synthesis, and immune responses. en-journal.orgnih.govnih.govnih.govmdpi.comnih.govfrontiersin.orgnih.goven-journal.orgnih.govsgul.ac.ukembopress.org
Research utilizing LRRK2 inhibitors contributes to dissecting these interactions. For instance, studies with brain-penetrant LRRK2 inhibitors have shown improvements in endolysosomal and autophagic deficits observed in models of neurodegeneration. nih.goven-journal.orgresearchgate.net This suggests that modulating LRRK2 kinase activity can influence critical pathways involved in cellular waste clearance and organelle health.
Furthermore, LRRK2 has been linked to inflammatory signaling pathways, particularly in immune cells where LRRK2 is highly expressed. en-journal.orgnih.govfrontiersin.orgnih.gov LRRK2 inhibition can impact pathways like NF-κB and NFAT, highlighting its potential role in neuroinflammation, a process increasingly recognized in PD pathogenesis. nih.govfrontiersin.org
Future research avenues in this area include:
Detailed mechanistic studies to understand how LRRK2-mediated Rab phosphorylation specifically impacts downstream processes like vesicle budding, tethering, and fusion. en-journal.orgnih.govnih.gov
Investigating the precise mechanisms by which LRRK2 inhibition influences endolysosomal trafficking and autophagy, and how these effects relate to neuroprotection. nih.goven-journal.orgresearchgate.net
Exploring the complex interplay between LRRK2 activity and immune signaling pathways, and how LRRK2 inhibitors can modulate neuroinflammation in the context of neurodegenerative disease. en-journal.orgnih.govfrontiersin.orgnih.gov
Determining how LRRK2 interacts with other PD-associated proteins and pathways, such as alpha-synuclein (B15492655) metabolism and mitochondrial function. biorxiv.orgnih.goven-journal.orgnih.gov
Innovative Methodologies for Comprehensive LRRK2 Pathway Modulation Assessment
The development of robust and sensitive methodologies is critical for assessing LRRK2 pathway activity, target engagement by inhibitors, and pharmacodynamic effects in research studies and clinical trials. Innovative approaches have emerged to measure LRRK2 activity and its impact on substrates.
Key methodologies include:
Phosphoproteomics: Large-scale phosphoproteomic studies, often in conjunction with LRRK2 inhibitors, have been instrumental in identifying LRRK2 substrates by detecting changes in phosphorylation levels. en-journal.orgnih.govelifesciences.orgnih.gov
Phospho-specific Antibodies: The generation of antibodies specifically recognizing phosphorylated LRRK2 (e.g., pS935) and phosphorylated Rab substrates (e.g., pRab10 Thr73) has revolutionized pathway assessment. nih.govnih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.orgsemanticscholar.orgportlandpress.comresearchgate.netresearchgate.netnih.gov These antibodies are used in techniques such as Western blotting, ELISA, and proximity ligation assays. nih.govnih.govresearchgate.netfrontiersin.orgsemanticscholar.orgportlandpress.comresearchgate.netresearchgate.netnih.gov
Quantitative Mass Spectrometry: Mass spectrometry-based approaches provide highly sensitive and quantitative measurements of LRRK2 protein levels and phosphorylation sites in various biological samples. nih.govportlandpress.comnih.gov
Analysis in Biological Samples: LRRK2 pathway activity can be assessed in accessible peripheral tissues and biofluids, including PBMCs, neutrophils, cerebrospinal fluid (CSF), and urine. nih.govnih.govresearchgate.netnih.govnih.govfrontiersin.orgsemanticscholar.orgportlandpress.comresearchgate.netnih.gov Studies with this compound, for example, demonstrated the feasibility of measuring LRRK2-mediated Rab10 phosphorylation inhibition in human PBMCs. nih.govnih.govresearchgate.netnih.gov Neutrophils are considered particularly useful due to their high LRRK2 and Rab10 expression. nih.gov
Cellular and Model Systems: The use of induced pluripotent stem cell (iPSC)-derived neurons and brain organoids provides valuable human-relevant models to study LRRK2 function and the effects of inhibitors in a more physiological context. biorxiv.orgresearchgate.net
Structural Biology: Techniques like cryo-electron microscopy (cryo-EM) are providing detailed structural insights into LRRK2, which can inform the design of more specific inhibitors. youtube.com
Targeted Protein Degradation: The development of PROTACs (proteolysis targeting chimeras) that target LRRK2 for degradation represents an innovative approach to modulating LRRK2 levels and activity, offering an alternative to kinase inhibition. nih.govguidetopharmacology.org
Future research will focus on:
Developing and validating highly sensitive and reproducible assays for LRRK2 pathway biomarkers in various clinical samples, particularly CSF and potentially imaging-based methods for direct assessment in the brain. semanticscholar.orgresearchgate.net
Standardizing methodologies across different research groups and clinical trials to ensure comparability of results. semanticscholar.org
Exploring the utility of novel biomarkers, such as bis(monoacylglycerol)phosphate (BMP) and mitochondrial DNA damage, as indicators of LRRK2 activity and disease progression. semanticscholar.org
Integrating data from different assessment methodologies to gain a comprehensive understanding of LRRK2 pathway modulation by inhibitors.
Data Table: Methodologies for LRRK2 Pathway Assessment
| Methodology | Analytes Measured | Sample Types | Notes | Reference(s) |
| Phosphoproteomics | Phosphorylation sites on LRRK2 and substrates | Cells, Tissues | Used for substrate identification. | en-journal.orgnih.govelifesciences.orgnih.gov |
| Western Blotting | Protein levels (total LRRK2, Rabs), Phosphorylation | Cells, Tissues, PBMCs, Neutrophils | Requires phospho-specific antibodies. | nih.govnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov |
| ELISA | Protein levels (total LRRK2), Phosphorylation | PBMCs, potentially CSF, Urine | High-throughput potential; requires specific antibodies. | frontiersin.orgsemanticscholar.orgportlandpress.com |
| Proximity Ligation Assay | Protein-protein interactions, Phosphorylation | Cells, Brain tissue | Can visualize molecular events in situ. | researchgate.net |
| Quantitative Mass Spectrometry | Protein levels, Phosphorylation sites | Cells, Tissues, CSF, Urine | Highly sensitive and quantitative. | nih.govportlandpress.comnih.gov |
| In vitro Kinase Assay | LRRK2 enzymatic activity | Purified LRRK2 from samples | Uses model substrates (e.g., LRRKtide). | nih.gov |
| Cellular/Model Systems | Various cellular phenotypes, Phosphorylation | iPSC-derived neurons, Organoids, Cell lines | Allows study in relevant biological contexts. | biorxiv.orgresearchgate.net |
| Cryo-Electron Microscopy | LRRK2 protein structure | Purified LRRK2 | Provides structural insights for drug design. | youtube.com |
Contribution of this compound Research to Fundamental Neurobiology and Disease Understanding
Research involving LRRK2 inhibitors like this compound has significantly contributed to both fundamental neurobiology and the understanding of neurodegenerative diseases, particularly PD. By providing a tool to selectively inhibit LRRK2 kinase activity, these compounds have helped to:
Validate the role of Rab GTPases: Studies using inhibitors like this compound have provided crucial evidence confirming Rab GTPases as physiological substrates of LRRK2, solidifying their importance in LRRK2-mediated cellular processes. nih.govnih.govresearchgate.netnih.gov This has focused research efforts on understanding how dysregulation of Rab function contributes to disease.
Elucidate LRRK2's role in cellular pathways: Research with LRRK2 inhibitors has helped to clarify the involvement of LRRK2 in critical pathways such as vesicular trafficking, endolysosomal function, and autophagy. nih.goven-journal.orgresearchgate.net Understanding how aberrant LRRK2 activity disrupts these processes is key to unraveling the mechanisms of neurodegeneration.
Support the development of biomarkers: The demonstration that LRRK2 inhibitors can modulate the phosphorylation of substrates like Rab10 in accessible cells like PBMCs has paved the way for the development of pharmacodynamic biomarkers for clinical trials. nih.govnih.govresearchgate.netnih.gov These biomarkers are essential for assessing target engagement and the efficacy of therapeutic interventions. frontiersin.orgsemanticscholar.orgresearchgate.netnih.gov
Bridge the gap between genetics and pathology: Research with LRRK2 inhibitors helps connect the genetic findings linking LRRK2 mutations to PD with the underlying cellular and molecular pathology observed in both familial and sporadic forms of the disease. nih.govresearchgate.netnih.govnih.govfrontiersin.org This reinforces the idea that modulating LRRK2 activity holds therapeutic potential for a broader population of PD patients.
Inform drug discovery efforts: The insights gained from studying the effects of selective LRRK2 inhibitors like this compound inform the design and development of next-generation therapeutics targeting LRRK2, including more potent and selective kinase inhibitors and novel modalities like protein degraders. nih.govguidetopharmacology.org
Q & A
[Basic] What experimental methods are used to determine the IC50 values of Lu AF58786 for LRRK2 mutants (e.g., WT, G2019S, A2016T)?
To determine IC50 values, researchers typically employ dose-response curves using kinase activity assays. For this compound, enzymatic assays are conducted with recombinant LRRK2 proteins (wild-type and mutants like G2019S and A2016T). Data are normalized to control conditions (e.g., PMA/INF-γ stimulation) and fitted to a sigmoidal curve using software like GraphPad Prism. The IC50 is derived from the concentration at which 50% inhibition of LRRK2 kinase activity is observed .
[Advanced] How can researchers resolve contradictions in cellular viability data when this compound is applied under inflammatory conditions (e.g., PMA/INF-γ treatment)?
Contradictions may arise due to variability in cell type, treatment duration, or assay sensitivity. To address this:
- Replicate experiments : Ensure triplicate runs under standardized conditions.
- Control for off-target effects : Use LRRK2 knockout cells or selective inhibitors to confirm target specificity.
- Combine assays : Cross-validate viability data (e.g., MTT assays) with apoptosis markers (e.g., caspase-3 activation) and LRRK2 phosphorylation status (pSer935) via Western blot .
[Basic] What methodologies are recommended to validate this compound’s target engagement in peripheral blood mononuclear cells (PBMCs)?
- Phosphoproteomic screening : Measure phosphorylation of downstream Rab GTPases (e.g., Rab10, Rab12) using immunoblotting. This compound should reduce pRab10 levels in a dose-dependent manner.
- Cellular fractionation : Isolate PBMC subsets (e.g., monocytes, lymphocytes) to assess cell-type-specific LRRK2 inhibition.
- Kinase activity profiling : Compare this compound’s effects with other LRRK2 inhibitors (e.g., PF-06447475) to confirm selectivity .
[Advanced] How should researchers design experiments to assess this compound’s therapeutic potential in Parkinson’s disease (PD) models?
- In vitro models : Use patient-derived induced pluripotent stem cells (iPSCs) with G2019S mutations to test this compound’s efficacy in reversing neurite shortening and mitochondrial dysfunction.
- In vivo models : Administer this compound in transgenic LRRK2 rodent models and measure biomarkers (e.g., pRab10 in cerebrospinal fluid) alongside behavioral outcomes.
- Dose optimization : Conduct pharmacokinetic studies to determine blood-brain barrier penetration and optimal dosing schedules .
[Basic] What statistical approaches are critical for analyzing this compound’s effects on LRRK2 phosphorylation in Western blot experiments?
- Normalization : Express pSer935/LRRK2 ratios relative to total LRRK2 and housekeeping proteins (e.g., β-actin).
- Quantitative imaging : Use software like ImageJ to densitometrically analyze band intensities.
- Statistical tests : Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons (e.g., untreated vs. PMA/INF-γ vs. PMA/INF-γ + this compound) .
[Advanced] How can researchers address potential off-target kinase inhibition by this compound?
- Kinome-wide profiling : Use platforms like KinomeScan to screen this compound against a panel of 468 kinases at 1 µM.
- Structural analysis : Perform molecular docking studies to predict binding affinities for kinases with ATP-binding pockets similar to LRRK2.
- Functional validation : Test this compound in cellular models overexpressing suspected off-target kinases (e.g., RIPK2, JAK2) .
[Basic] What are best practices for reporting this compound’s chemical and pharmacological data in manuscripts?
- Chemical characterization : Include HPLC purity data, NMR spectra, and mass spectrometry results in supplementary materials.
- Pharmacokinetic parameters : Report IC50 values for all tested mutants, selectivity ratios, and cellular EC50 values.
- Reproducibility : Provide detailed protocols for kinase assays and cell treatments, adhering to guidelines for experimental rigor .
[Advanced] How can phosphoproteomic data from this compound-treated cells be integrated with existing PD biomarker pipelines?
- Multi-omics integration : Combine phosphoproteomic data (e.g., pRab10) with transcriptomic (RNA-seq) and metabolomic profiles from PD patient cohorts.
- Machine learning : Train algorithms to identify phosphorylation signatures predictive of this compound responsiveness.
- Clinical correlation : Validate findings in longitudinal studies measuring pRab10 levels in PD patient PBMCs pre- and post-treatment .
[Basic] What controls are essential when testing this compound’s anti-inflammatory effects in PMA/INF-γ-stimulated cells?
- Negative controls : Untreated cells and vehicle-only (e.g., DMSO) groups.
- Positive controls : Cells treated with broad-spectrum anti-inflammatory agents (e.g., dexamethasone).
- Technical controls : Include a reference LRRK2 inhibitor (e.g., PF-06447475) to benchmark this compound’s potency .
[Advanced] What strategies mitigate confounding variables in high-throughput screens for this compound combination therapies?
- Plate randomization : Distribute test compounds across plates to avoid edge effects.
- Z’-factor validation : Ensure assay robustness (Z’ > 0.5) using control wells with maximal and minimal inhibition.
- Hit confirmation : Retest hits in secondary assays (e.g., 3D neurospheroid models) to exclude false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
